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An In-depth Examination of a Potent Ionizable Lipid for mRNA and siRNA Delivery to T Cells

and Other Target Tissues

Introduction
In the rapidly evolving landscape of gene therapy, the development of safe and effective non-

viral vectors is paramount. Among the most promising of these are lipid nanoparticles (LNPs),

which have gained significant attention for their ability to encapsulate and deliver nucleic acid

payloads to target cells. Central to the success of these LNPs is the choice of ionizable lipid, a

component that plays a critical role in nucleic acid encapsulation, particle stability, and

endosomal escape. C14-4 has emerged as a highly effective ionizable lipid, particularly for the

delivery of messenger RNA (mRNA) to traditionally hard-to-transfect cells such as primary

human T cells.[1][2][3] This technical guide provides a comprehensive overview of C14-4 in the

context of non-viral gene delivery, aimed at researchers, scientists, and drug development

professionals. We will delve into the core principles of C14-4 based LNP technology, present

quantitative data, detail experimental protocols, and visualize key pathways and workflows.

Core Concepts: The Role and Mechanism of C14-4
C14-4 is an ionizable cationic lipid that is a cornerstone of modern LNP formulations for nucleic

acid delivery.[3][4] Its structure is designed to be near-neutral at physiological pH, which

minimizes non-specific interactions and toxicity in circulation. However, upon endocytosis into

the target cell, the acidic environment of the endosome protonates the amine head group of

C14-4. This change in charge is crucial for the subsequent steps of the delivery process.
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The proposed mechanism of action for C14-4 mediated gene delivery can be summarized as

follows:

Encapsulation: During LNP formulation at an acidic pH, the C14-4 lipid is positively charged,

facilitating the electrostatic interaction and encapsulation of negatively charged nucleic acids

like mRNA and siRNA.

Cellular Uptake: LNPs are taken up by cells through endocytosis.

Endosomal Escape: The acidic environment of the late endosome (pH ~5.0-6.0) protonates

C14-4, which has a pKa of approximately 6.5.[4] This protonation leads to the formation of

ion pairs with anionic lipids in the endosomal membrane, disrupting the membrane and

allowing the LNP to release its nucleic acid payload into the cytoplasm. This is a critical step,

as it prevents the degradation of the nucleic acid in the lysosome.

Translation/Gene Silencing: Once in the cytoplasm, mRNA can be translated by the cellular

machinery to produce the desired protein. In the case of siRNA, it can engage with the RNA-

induced silencing complex (RISC) to mediate the knockdown of a target gene.
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Fig. 1: C14-4 LNP Cellular Uptake and Endosomal Escape Pathway.
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for C14-4 based LNPs from

various studies.

Table 1: Physicochemical Properties of C14-4 LNPs

Parameter Typical Value
Method of
Measurement

Reference(s)

Hydrodynamic

Diameter (Z-average)
70 - 100 nm

Dynamic Light

Scattering (DLS)
[2]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)
[5]

pKa ~6.5 TNS Assay [4]

mRNA Encapsulation

Efficiency
> 90% RiboGreen Assay [5]

siRNA Encapsulation

Efficiency
~100% RiboGreen Assay [6]

Table 2: In Vitro Efficacy of C14-4 LNPs for mRNA Delivery
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Cell Type Payload
Transfection
Efficiency

Key Findings Reference(s)

Jurkat cells
Luciferase

mRNA

Dose-dependent

increase in

luciferase

expression.

Optimal dose of

30 ng mRNA.

Significantly

higher

expression

compared to

other LNP

formulations and

lipofectamine.

[2]

Primary Human

T cells
eGFP mRNA

High percentage

of eGFP positive

cells.

Maximal

transfection

efficiency at ~48

hours. High cell

viability

maintained.

[5]

Primary Human

T cells

CD19 CAR

mRNA

CAR expression

levels equivalent

to

electroporation.

Substantially

reduced

cytotoxicity

compared to

electroporation.

[2]

Table 3: In Vivo Performance of C14-4 LNPs

Animal Model Payload
Administration
Route

Key
Biodistribution
Findings

Reference(s)

Mice
Luciferase

mRNA
Intraperitoneal

Accumulation in

the uterus.
[7]

Mice
Luciferase

mRNA
Intravenous

Accumulation in

the lungs and

small intestine.

Spleen bias over

liver.

[7][8]
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Experimental Protocols
This section provides detailed methodologies for the formulation, characterization, and

application of C14-4 LNPs.

Protocol 1: C14-4 LNP Formulation using Microfluidics
This protocol is adapted for the formulation of mRNA-encapsulating LNPs. A similar procedure

can be used for siRNA, with potential adjustments to the nucleic acid concentration and buffer.

Materials:

C14-4 ionizable lipid in ethanol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

Cholesterol in ethanol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

mRNA or siRNA in 50 mM sodium acetate buffer (pH 4.0)

Absolute ethanol

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Lipid Stock Solution: In an Eppendorf tube, combine C14-4, DOPE, cholesterol, and

DMG-PEG 2000 in a molar ratio of 35:16:46.5:2.5 in absolute ethanol. The final lipid

concentration in the ethanol phase is typically 10-20 mM.

Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA stock in 50 mM sodium acetate

buffer (pH 4.0) to a final concentration of approximately 0.2 mg/mL.
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Microfluidic Mixing:

Set up the microfluidic device according to the manufacturer's instructions.

Load the lipid solution into one syringe and the nucleic acid solution into another.

Set the flow rate ratio to 3:1 (aqueous:ethanolic).

Set the total flow rate to 10-12 mL/min.

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly

of the LNPs.

Dialysis:

Transfer the collected LNP solution to a dialysis cassette.

Dialyze against PBS (pH 7.4) at 4°C overnight with at least two buffer changes. This step

is crucial to remove ethanol and raise the pH to physiological levels.

Sterilization and Storage:

Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term

storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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